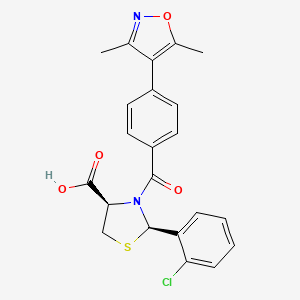

(2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid

Overview

Description

TUG-1375 is a Potent Thiazolidine Free Fatty Acid Receptor 2 Agonist with Favorable Pharmacokinetic Properties. TUG-1375 has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties and was confirmed to induce human neutrophil mobilization and to inhibit lipolysis in murine adipocytes.

Scientific Research Applications

Synthesis and Biological Activity

The compound belongs to the class of nitrogen and sulfur-containing heterocyclic compounds, which have been synthesized and evaluated for their pharmacological properties. Studies reveal that these compounds exhibit significant antibacterial and antifungal activities against various strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).

Compounds of this class, specifically those containing isoxazolyl thiazolidin-4-ones, have been synthesized and tested for anti-inflammatory and analgesic activities. The study suggests that these compounds may have potential applications in treating inflammation and pain (Rajanarendar et al., 2020).

Linked heterocyclic compounds containing Pyrazole-pyrimidine-thiazolidin-4-one have been synthesized and analyzed for their antimicrobial activity. This research highlights the potential of these compounds in combating microbial infections, with certain moieties showing increased inhibitory activity against tested organisms (Sanjeeva Reddy et al., 2010).

Antimicrobial Evaluation

A study focusing on the synthesis and antimicrobial evaluation of thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, reveals the antimicrobial potential of these compounds. It suggests that certain substituents enhance antimicrobial activity, indicating the relevance of these compounds in developing new antimicrobial agents (Chawla, 2016).

The design and synthesis of iminothiazolidin-4-one acetate derivatives have been carried out, aiming at the inhibition of aldehyde and aldose reductase. This study is crucial as it opens avenues for these compounds to be used as potential drugs for treating diabetic complications, highlighting their therapeutic relevance (Ali et al., 2012).

Research into thiazolidine and 1,3,4-oxadiazole derivatives synthesized from L-cysteine demonstrates their biological activity, including antioxidant properties and potential anticancer (breast cancer) effects. This study underscores the importance of these compounds in developing new therapeutic agents (2022).

Mechanism of Action

Target of Action

TUG-1375, also known as (2R,4R)-2-(2-chlorophenyl)-3-(4-(3,5-dimethylisoxazol-4-yl)benzoyl)thiazolidine-4-carboxylic acid, is a potent agonist of the free fatty acid receptor 2 (FFA2/GPR43) . FFA2 is a G-protein-coupled receptor that is activated by short-chain fatty acids and is involved in the regulation of metabolism, appetite, fat accumulation, and inflammatory responses .

Mode of Action

TUG-1375 interacts with FFA2, leading to the activation of this receptor . The active state structures of FFA2 in complex with TUG-1375 have been determined, providing insights into the molecular mechanisms behind FFA2 signaling .

Biochemical Pathways

Upon activation by TUG-1375, FFA2 couples to Gαi and Gαq pathways . These pathways mediate diverse biological effects, including the regulation of metabolism, inflammation, and hormone homeostasis .

Pharmacokinetics

TUG-1375 has high solubility, high chemical, microsomal, and hepatocyte stability, and favorable pharmacokinetic properties . These properties contribute to the bioavailability of TUG-1375, allowing it to exert its effects on FFA2.

Result of Action

The activation of FFA2 by TUG-1375 results in various molecular and cellular effects. For instance, TUG-1375 has been confirmed to induce human neutrophil mobilization . It also inhibits lipolysis in murine adipocytes .

Action Environment

The action of TUG-1375 is influenced by various environmental factors. For example, the composition of gut microbiota, which produces short-chain fatty acids, can affect the activation of FFA2 . Furthermore, dietary factors can also influence the action of TUG-1375. For instance, fiber-rich diets can promote the production of short-chain fatty acids, thereby potentially enhancing the activation of FFA2 .

properties

IUPAC Name |

(2R,4R)-2-(2-chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-12-19(13(2)29-24-12)14-7-9-15(10-8-14)20(26)25-18(22(27)28)11-30-21(25)16-5-3-4-6-17(16)23/h3-10,18,21H,11H2,1-2H3,(H,27,28)/t18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAMDGBOOPJHJQ-GHTZIAJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3C(CSC3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=CC=C(C=C2)C(=O)N3[C@@H](CS[C@@H]3C4=CC=CC=C4Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

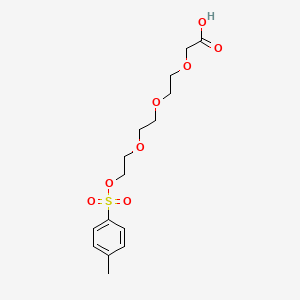

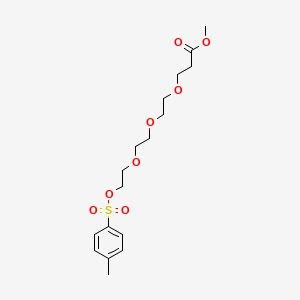

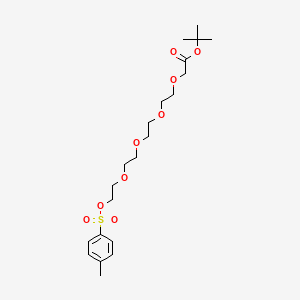

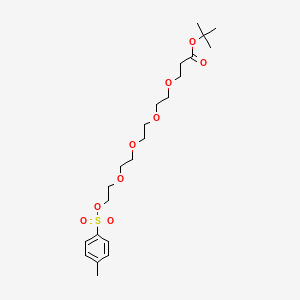

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

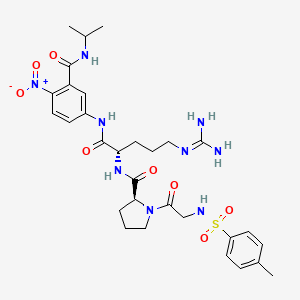

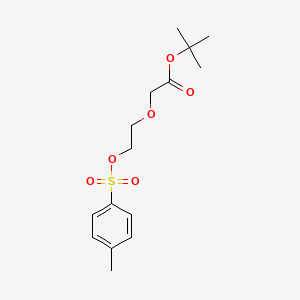

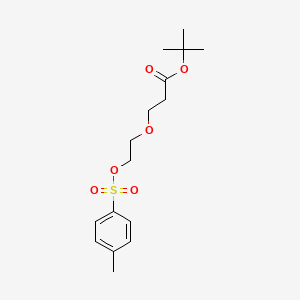

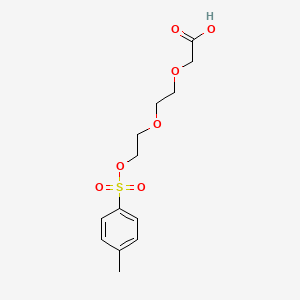

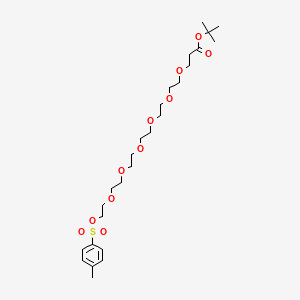

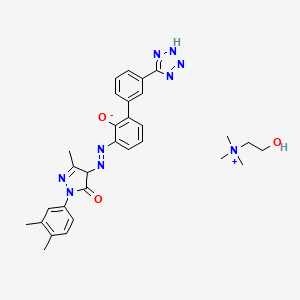

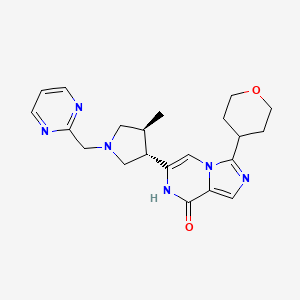

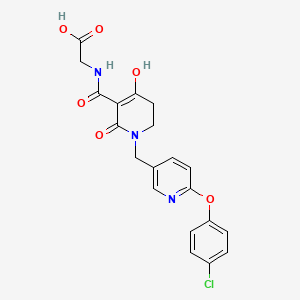

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.